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2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

Catalog No.
S12269733
CAS No.
M.F
C11H9F3O
M. Wt
214.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

Product Name

2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

InChI

InChI=1S/C11H9F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-7H,1H3

InChI Key

BJXCVXLZDSBENM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)C(F)(F)F)C=O

2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal, also known as (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal, is an α,β-unsaturated carbonyl compound characterized by a conjugated double bond system. Its molecular formula is C12H10F3O, and it has a molecular weight of 232.21 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it distinct among similar compounds .

The chemical reactivity of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal is primarily attributed to its α,β-unsaturation, which allows for various addition reactions. Notably, it can undergo nucleophilic addition to the carbonyl carbon and participate in Michael additions due to the electron-withdrawing nature of the trifluoromethyl group. Additionally, it can engage in reactions such as:

  • Aldol Condensation: Reacting with other carbonyl compounds under basic conditions.
  • Michael Addition: Acting as an electrophile in reactions with nucleophiles.
  • Reduction Reactions: Converting the double bond or carbonyl group to alcohols or alkanes depending on the reducing agent used.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry .

Research indicates that 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal exhibits significant biological activities. Compounds with similar structures have been noted for their:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Modulating inflammatory pathways in biological systems.
  • Anticancer Activity: Inhibiting cancer cell proliferation in vitro.

The trifluoromethyl group contributes to the compound's unique biological profile by enhancing its interaction with biological targets .

Several synthetic approaches have been developed to prepare 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal:

  • Condensation Reactions: Utilizing aldehydes and ketones in the presence of bases to form α,β-unsaturated aldehydes.
  • Michael Addition Followed by Elimination: Starting from simpler precursors that include trifluoromethyl groups.
  • Direct Fluorination Techniques: Introducing trifluoromethyl groups through electrophilic fluorination methods.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .

The unique properties of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal lend it to various applications:

  • Pharmaceuticals: As a building block in drug synthesis due to its biological activities.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide given its antimicrobial properties.
  • Material Science: In the development of new materials with specific electronic or optical properties.

These applications illustrate the compound's versatility across different fields .

Interaction studies involving 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal have focused on its reactivity with biological molecules. Key studies include:

  • Protein Binding Studies: Evaluating how the compound interacts with various proteins, which can affect its pharmacokinetics and efficacy.
  • Metabolic Stability Tests: Assessing how well the compound withstands metabolic processes in biological systems.

Such studies are crucial for understanding the compound's behavior in biological contexts and its potential therapeutic uses .

Several compounds share structural similarities with 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal. Here are some notable examples:

Compound NameStructureUnique Features
(E)-3-(3-fluorophenyl)prop-2-enalStructure not providedContains a fluorine atom instead of trifluoromethyl group
(E)-3-(4-chlorophenyl)prop-2-enalStructure not providedChlorine substituent may affect reactivity differently
(E)-3-(4-trifluoromethylphenyl)prop-2-enalStructure not providedSimilar trifluoromethyl substitution but at a different position

The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal compared to similar compounds. This feature may contribute to its distinct biological activity and reactivity profile .

Molecular Composition and Nomenclature

2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal (CAS: 1563417-75-3) has the molecular formula C₁₁H₉F₃O and a molecular weight of 214.18 g/mol. Its IUPAC name derives from the propenal backbone (prop-2-enal) substituted with a methyl group at position 2 and a 3-(trifluoromethyl)phenyl group at position 3. The SMILES notation O=CC(=Cc1cccc(c1)C(F)(F)F)C succinctly represents its structure, highlighting the conjugated double bond between the carbonyl carbon and the aromatic ring.

Table 1: Key Identifiers of 2-Methyl-3-[3-(Trifluoromethyl)Phenyl]Prop-2-Enal

PropertyValue
CAS Number1563417-75-3
Molecular FormulaC₁₁H₉F₃O
Molecular Weight214.18 g/mol
SMILESO=CC(=Cc1cccc(c1)C(F)(F)F)C
MDL NumberMFCD21851900

Structural Features and Electronic Properties

The compound’s reactivity is governed by two key structural elements:

  • α,β-Unsaturated Carbonyl System: The propenal group enables conjugate addition reactions, such as Michael additions, due to the electron-deficient β-carbon.
  • Trifluoromethyl Substituent: The -CF₃ group inductively withdraws electron density from the phenyl ring, enhancing the electrophilicity of the carbonyl carbon and stabilizing reactive intermediates through hyperconjugation.

X-ray crystallography of analogous compounds reveals that the trifluoromethyl group adopts a planar configuration relative to the aromatic ring, minimizing steric hindrance and maximizing resonance effects.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

214.06054939 g/mol

Monoisotopic Mass

214.06054939 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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